5-(2-Methoxyphenoxy)pentanal
Description
5-(2-Methoxyphenoxy)pentanal is an aldehyde derivative featuring a pentanal backbone substituted with a 2-methoxyphenoxy group at the fifth carbon. The 2-methoxyphenoxy moiety consists of a phenyl ring with a methoxy (-OCH₃) group at the ortho position, which imparts electron-donating effects and influences the compound’s reactivity and physical properties. The aldehyde functional group (-CHO) at the terminal carbon renders the compound reactive, particularly toward nucleophilic addition and oxidation.
Properties
IUPAC Name |
5-(2-methoxyphenoxy)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-3-4-8-12(11)15-10-6-2-5-9-13/h3-4,7-9H,2,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVDZBKFPYKCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenoxy)pentanal involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, general methods include:
Stepwise Organic Synthesis: This involves multiple steps of organic reactions, including condensation, cyclization, and functional group modifications.
Catalytic Processes: Utilization of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to obtain pure compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenoxy)pentanal undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-(2-Methoxyphenoxy)pentanal has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for therapeutic properties and potential drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2-Methoxyphenoxy)pentanal exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 5-(2-Methoxyphenoxy)pentanal and its analogs:
Key Observations:
- Aldehyde vs. Alcohol/Carboxylic Acid: The aldehyde group in this compound distinguishes it from analogs like 5-Methoxy-2-methyl-2-pentanol (alcohol) and 5-(2,3-Dimethoxyphenyl)pentanoic acid (carboxylic acid). Aldehydes are more reactive, undergoing oxidation to carboxylic acids or condensation reactions, whereas alcohols and carboxylic acids exhibit higher stability .
- Substituent Effects: The 2-methoxyphenoxy group is shared with acetamide-thiadiazole derivatives (e.g., compounds 5k, 5l, 5m in ), which exhibit moderate yields (68–88%) and melting points (135–140°C). The methoxy group’s electron-donating nature likely enhances solubility in polar solvents compared to halogenated analogs like 5-(4-Bromophenoxy)pentanal .
- Biological Relevance: Compounds with 2-methoxyphenoxy moieties (e.g., indole derivatives in ) demonstrate adrenoceptor binding and antiarrhythmic activity, suggesting that this compound may interact with similar biological targets, albeit modulated by its aldehyde group .
Reactivity and Stability
- β-O-4 Bond Cleavage: Lignin model compounds with 2-methoxyphenoxy groups () undergo β-O-4 bond cleavage under mild alkaline conditions. The presence of a ketone (vs. alcohol) accelerates this process, implying that this compound’s aldehyde group may similarly influence cleavage kinetics in basic environments .
- Oxidation Susceptibility: The aldehyde group is prone to oxidation, contrasting with the stability of acetamide or thiadiazole derivatives. For example, 5-(4-Bromophenoxy)pentanal’s aldehyde may oxidize to a carboxylic acid under aerobic conditions, a reaction less likely in sulfur-containing analogs like BTI .
Physical Properties
- Boiling Points and Solubility: Aldehydes generally have lower boiling points than alcohols due to weaker hydrogen bonding. For instance, 5-Methoxy-2-methyl-2-pentanol (MW 132.20) likely has a higher boiling point than this compound (MW 208.25) despite its lower molecular weight .
- Crystallinity: Thiadiazole-acetamide derivatives (e.g., 5k, 5m) form crystalline solids (mp 135–140°C), whereas aldehydes like this compound may exist as liquids or low-melting solids depending on purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
